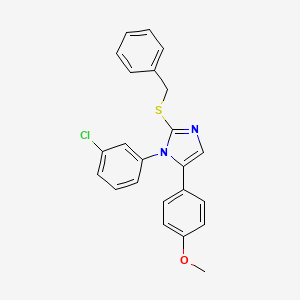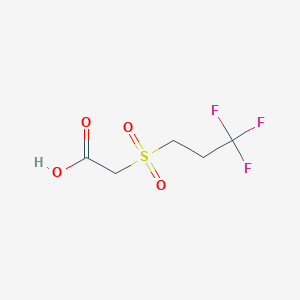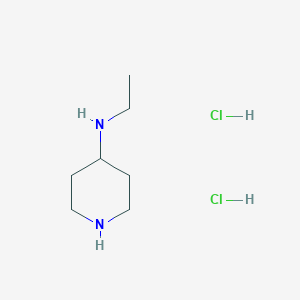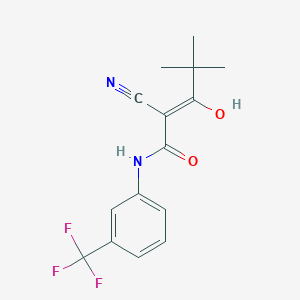
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H15F3N2O2 and its molecular weight is 312.292. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound under discussion has relevance in the synthesis and structural studies of various organic compounds, particularly in the context of enhancing understanding of molecular structures and reactions. For instance, the condensation of similar compounds with 2-hydroxy-4,6-dimethylacetophenone has been studied, demonstrating the formation of chromanones under certain conditions, highlighting the versatility of these compounds in organic synthesis (V. Sosnovskikh, 1998). Additionally, the synthesis and characterization of organometallic compounds, such as tris[2-(dimethylamino)phenyl]silane and -germane compounds, provide insights into the structural properties and potential applications of similar compounds in the field of materials science (A. Kawachi et al., 1997).
Chemosensors and Biological Activity
Compounds with structural similarities have been explored for their potential as chemosensors and in biological applications. For example, studies on the enantioselective fluorescent recognition of amino alcohols using BINOL core-based dendrimers demonstrate the applicability of similar compounds in the development of sensitive detection methods for chiral molecules, which is crucial in various fields including pharmaceuticals and environmental monitoring (V. J. Pugh et al., 2001). Furthermore, the synthesis of new indole-containing derivatives from 2-arylhydrazononitriles and their evaluation for antimicrobial activities emphasize the importance of such compounds in the discovery and development of new antimicrobial agents (H. Behbehani et al., 2011).
Polymer Science and Material Chemistry
Research into the functional modification of polymers, such as the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, showcases the role of similar chemical compounds in enhancing the properties of materials for specific applications, including medical use due to their biocompatibility and enhanced thermal stability (H. M. Aly et al., 2015). These modifications are crucial for developing materials with tailored properties for various applications, from drug delivery systems to tissue engineering scaffolds.
properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]pent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)12(21)11(8-19)13(22)20-10-6-4-5-9(7-10)15(16,17)18/h4-7,21H,1-3H3,(H,20,22)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXOZABWAQRCF-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

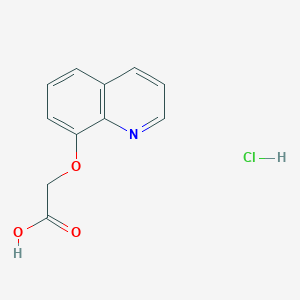
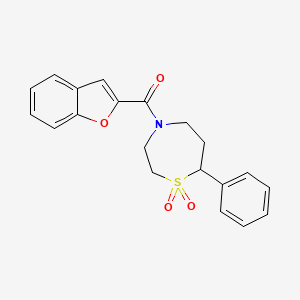
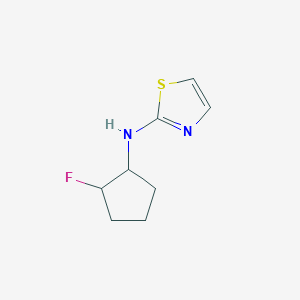
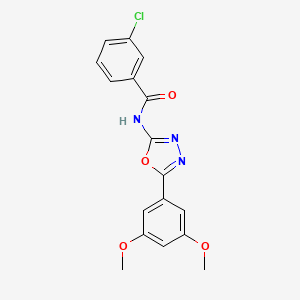

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
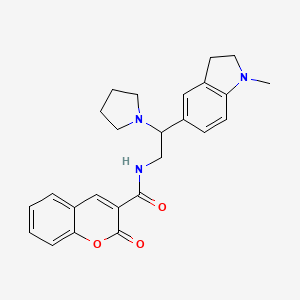
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
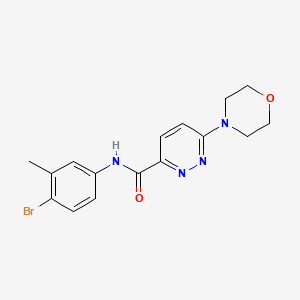
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
